molecular formula C24H24N2O2 B3053373 3,3-Bis(4-(dimethylamino)phenyl)phthalide CAS No. 5339-80-0

3,3-Bis(4-(dimethylamino)phenyl)phthalide

Cat. No.: B3053373
CAS No.: 5339-80-0
M. Wt: 372.5 g/mol
InChI Key: QUINKWASVQHVID-UHFFFAOYSA-N
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Description

3,3-Bis(4-(dimethylamino)phenyl)phthalide is a white to pale yellow solid known for its strong fluorescent properties. It is soluble in organic solvents and exhibits high thermal and photostability. This compound is commonly used as a precursor in the synthesis of optical fluorescent materials, including dyes, markers, and sensors .

Preparation Methods

3,3-Bis(4-(dimethylamino)phenyl)phthalide can be synthesized through the condensation reaction of phthalic anhydride and 4-(dimethylamino)phenylboronic acid . The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its structure, potentially altering its fluorescent properties.

    Substitution: It can participate in substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

3,3-Bis(4-(dimethylamino)phenyl)phthalide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it valuable in various applications, including imaging and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

3,3-Bis(4-(dimethylamino)phenyl)phthalide is unique due to its strong fluorescent properties and stability. Similar compounds include:

These compounds share some properties but differ in their specific applications and chemical behaviors.

Properties

IUPAC Name

3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-25(2)19-13-9-17(10-14-19)24(18-11-15-20(16-12-18)26(3)4)22-8-6-5-7-21(22)23(27)28-24/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINKWASVQHVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201556
Record name 3,3-Bis(4-(dimethylamino)phenyl)phthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-80-0
Record name Malachite green lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-80-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Bis(4-(dimethylamino)phenyl)phthalide
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Record name NSC3561
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3561
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Record name 3,3-Bis(4-(dimethylamino)phenyl)phthalide
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Record name 3,3-bis[4-(dimethylamino)phenyl]phthalide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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